molecular formula C18H17N3O B10840669 2-(2-methylquinolin-4-ylamino)-N-phenylacetamide

2-(2-methylquinolin-4-ylamino)-N-phenylacetamide

Cat. No.: B10840669
M. Wt: 291.3 g/mol
InChI Key: HRXVDSHQRNNGBO-UHFFFAOYSA-N
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Description

2-(2-methylquinolin-4-ylamino)-N-phenylacetamide is a quinoline derivative with significant biological and pharmaceutical applications. This compound is known for its potential in medicinal chemistry, particularly due to its unique structure that combines a quinoline moiety with an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylquinolin-4-ylamino)-N-phenylacetamide typically involves the reaction of 2-methylquinoline with 4-chloroaniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-methylquinolin-4-ylamino)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-methylquinolin-4-ylamino)-N-phenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methylquinolin-4-ylamino)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to have dual affinity for µ and κ opioid receptors, which are involved in pain modulation and addiction pathways. This dual affinity allows it to inhibit withdrawal symptoms in opioid-dependent subjects .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

2-[(2-methylquinolin-4-yl)amino]-N-phenylacetamide

InChI

InChI=1S/C18H17N3O/c1-13-11-17(15-9-5-6-10-16(15)20-13)19-12-18(22)21-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,20)(H,21,22)

InChI Key

HRXVDSHQRNNGBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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